
Menadiol
Overview
Description
Menadiol (1,4-dihydroxy-2-methylnaphthalene), also known as vitamin K3H₂, is the reduced form of menadione (vitamin K3). It plays a critical role in redox cycling and serves as a precursor for biologically active vitamin K derivatives. This compound’s CAS number is 481-85-6 , and it is utilized in both therapeutic and research contexts.
Preparation Methods
Sodium Dithionite Reduction
Menadione (2-methyl-1,4-naphthoquinone) is reduced to menadiol using sodium dithionite (Na₂S₂O₄), a classic method first described by Fieser . The reaction proceeds in aqueous media under mild acidic or neutral conditions. Sodium dithionite acts as a two-electron reductant, selectively reducing quinone carbonyls to hydroquinone hydroxyl groups.
Mechanism :
-
Electron transfer from S₂O₄²⁻ to menadione generates semiquinone radicals.
Advantages :
Limitations :
-
Requires careful pH control to avoid over-reduction.
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Sodium dithionite is moisture-sensitive and generates sulfurous byproducts .
Zinc and Acetic Acid Catalyzed Reduction
A patent (CN102503818B) describes a zinc-mediated reduction of menadione in acetic acid (HAc) using anhydrous zinc chloride (ZnCl₂) and zinc acetate (Zn(OAc)₂) as catalysts . This method avoids excess zinc powder, enhancing safety and reducing waste.
Reaction Conditions :
-
Catalysts : ZnCl₂ (1–5 wt%), Zn(OAc)₂ (2–8 wt%).
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Solvent : Glacial acetic acid.
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Temperature : Reflux (≈118°C).
Procedure :
Menadione is suspended in HAc with catalysts, stirred under reflux until reduction completes. The crude product is purified via recrystallization.
Advantages :
Sodium Bisulfite Reduction
Sodium bisulfite (NaHSO₃) reduces menadione in a biphasic system of diethyl ether and sherwood oil. This method, detailed in patent CN104744230A, achieves >93% yield under optimized conditions .
Typical Protocol :
Parameter | Value |
---|---|
Menadione | 20 g |
NaHSO₃ (25% solution) | 200 g |
Solvent | Ether/sherwood oil (1:1 ratio) |
Temperature | Reflux (3 hours) |
Yield | 93% |
Mechanism :
Bisulfite ions (HSO₃⁻) donate electrons to quinone carbonyls, forming sulfonate intermediates that hydrolyze to diols .
Advantages :
Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ reduces menadione to this compound in anhydrous tetrahydrofuran (THF) or diethyl ether. A capstone project demonstrated this method’s efficacy, though yields were unspecified .
Procedure :
-
Menadione is dissolved in dry THF under nitrogen.
-
LiAlH₄ is added incrementally at 0°C.
-
The mixture is stirred for 1–4 hours, then quenched with aqueous acid .
Mechanism :
Hydride ions (H⁻) attack both carbonyl groups, forming alkoxide intermediates that protonate to diols .
Advantages :
Limitations :
-
LiAlH₄ is pyrophoric and requires stringent anhydrous conditions.
Comparative Analysis of Methods
Key Findings :
Chemical Reactions Analysis
Oxidation to Menadione
Menadiol readily undergoes oxidation to form menadione (2-methyl-1,4-naphthoquinone), a reaction central to its redox cycling and biological activity.
Experimental Conditions and Catalysts
Entry | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Ref. |
---|---|---|---|---|---|---|
1 | H₂O₂ (60%) | Br₂, H₂SO₄ | MeOH | Reflux | 90 | |
2 | H₂O₂ (30%) | Ti-MMM-2 | MeCN | 80 | 78 | |
3 | H₂O₂ (30%) | TiSBA-15 | MeCN | Reflux | 93 | |
4 | H₂O₂ | NbSBA-15 | MeCN | 75 | 97 |
-
Mechanism : Oxidation involves electrophilic attack at the hydroquinone ring, followed by dehydrogenation. Bromine and acid catalysts facilitate electrophilic substitution, while metal-oxide catalysts (e.g., TiSBA-15) enhance peroxide activation .
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Industrial Relevance : Chromium-based oxidants (e.g., Na₂Cr₂O₇) were historically used but phased out due to environmental concerns .
Redox Cycling and Reactive Oxygen Species (ROS) Generation
This compound participates in redox cycling, generating semiquinone radicals and ROS, a process linked to both therapeutic and toxicological effects .
Key Steps:
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One-Electron Reduction : Menadione (oxidized form) is reduced to the semiquinone radical () by enzymes like NADPH cytochrome P450 reductase.
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ROS Formation : reacts with O₂ to regenerate menadione and produce superoxide () and hydrogen peroxide () :
-
Fenton Reaction : In the presence of Fe²⁺/Cu²⁺, generates hydroxyl radicals () .
Biological Implications : Excessive ROS can damage DNA, proteins, and lipids, triggering apoptosis .
Conversion to Vitamin K₂ (MK-4)
This compound is enzymatically converted to menaquinone-4 (MK-4) by UBIAD1 in vertebrates, requiring the hydroquinone form and geranylgeranyl pyrophosphate :
-
This reaction occurs in tissues like the brain and kidneys, facilitated by this compound’s ability to cross the blood-brain barrier .
Interaction with Bilirubin
This compound derivatives (e.g., this compound sodium diphosphate) competitively inhibit bilirubin metabolism, posing risks in neonatal jaundice .
pH-Dependent Electrochemical Behavior
Cyclic voltammetry studies reveal pH-dependent redox behavior at modified electrodes (e.g., C18SH/Au) :
pH | Anodic Peak Current (μA) | Cathodic Peak Current (μA) |
---|---|---|
4 | 12.3 | 11.8 |
7 | 9.1 | 8.9 |
10 | 5.4 | 5.2 |
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Acidic Conditions : Reversible oxidation to menadione dominates.
-
Basic Conditions : Semiquinone intermediates destabilize, reducing reversibility .
Stability and Decomposition
This compound’s reactivity spans oxidation, redox cycling, enzymatic conversion, and derivatization, underpinning its roles in biochemistry and industrial chemistry. Its dual capacity to act as a vitamin K precursor and a pro-oxidant necessitates careful handling in therapeutic applications .
Scientific Research Applications
Menadiol has a broad range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various naphthoquinone derivatives.
Biology: Studied for its role in cellular processes and as a model compound for understanding redox reactions.
Medicine: Used in the treatment of vitamin K deficiency and related disorders.
Mechanism of Action
Menadiol is often compared with other vitamin K compounds such as:
Phylloquinone (Vitamin K1): Naturally occurring in plants and used in dietary supplements.
Menaquinone (Vitamin K2): Produced by bacteria and found in fermented foods.
Menadione (Vitamin K3): A synthetic precursor to menaquinone.
Uniqueness: this compound is unique in its water-solubility compared to other fat-soluble vitamin K compounds. This property makes it particularly useful in medical applications where water-soluble forms of vitamin K are required .
Comparison with Similar Compounds
Menadiol vs. Menadione (Vitamin K3)
Structural and Functional Differences :
- menadione’s +0.36 mV) .
- Antiproliferative Effects : this compound (≥5 µM) shows slightly lower antiproliferative activity against leukemic cells compared to menadione, but differences are statistically insignificant. Both synergize with ascorbate to induce oxidative stress in cancer cells .
- Toxicity :
Table 1: Key Differences Between this compound and Menadione
This compound vs. Phytomenadione (Vitamin K1)
Clinical Utility :
- Coagulation Correction: Oral this compound achieves comparable efficacy to intravenous phytomenadione in managing coagulopathies in obstructive liver disease, simplifying outpatient care .
- Mechanism : this compound bypasses the need for hepatic menadione-to-menadiol conversion, directly participating in γ-carboxylation of clotting factors .
Stability :
- This compound derivatives (e.g., this compound diacetate) exhibit superior stability in feed pellets compared to menadione bisulfite complexes, which degrade rapidly under heat .
This compound Diphosphate :
- Histochemical Use : Superior to azoindoxyl and metal precipitation methods in sensitivity and localization precision for alkaline phosphatase detection .
- Stability : Stable under laboratory conditions, enabling semiquantitative enzyme activity assays .
This compound Diacetate (Vitamin K4) :
- Metabolism : Hydrolyzed to this compound, which activates γ-glutamyl carboxylase for clotting factor maturation .
- Therapeutic Advantage : Synthetic stability allows controlled dosing in vitamin K deficiency .
Table 2: Stability of Vitamin K3 Derivatives in Feed Preparations
Derivative | Stability (Mash) | Stability (Pellets) |
---|---|---|
Menadione bisulfite | Low | Moderate |
Menadione dimethylpyrimidinol bisulfite (Kastab) | Moderate | High |
This compound diacetate | High | High |
Metabolic and Toxicological Profiles
Metabolism :
- Menadione : Metabolized by NQO1 to this compound, which is glucuronidated (UGT1A6) to reduce toxicity .
- This compound : Directly participates in redox cycles, reducing cytochrome b in plant mitochondria and enhancing drug cytotoxicity in HLN .
Toxicity :
Biological Activity
Menadiol, a derivative of vitamin K, has garnered attention for its diverse biological activities, particularly in the fields of nutrition and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is chemically known as 2-methyl-1,4-naphthoquinone and serves as a precursor to vitamin K. It is primarily involved in the synthesis of prothrombin and other clotting factors essential for blood coagulation. This compound's structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that play a crucial role in its biological activity.
This compound exhibits its biological effects through several mechanisms:
- Antioxidant Activity : this compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is linked to its ability to undergo redox cycling, which generates ROS that can induce apoptosis in cancer cells .
- Antimicrobial Effects : Studies have demonstrated that this compound possesses antibacterial and antifungal properties. Its mechanism involves disrupting microbial membranes and inhibiting essential metabolic pathways .
- Anticancer Properties : Research indicates that this compound may have anticancer effects through the induction of oxidative stress in tumor cells, leading to cell death. Its ability to generate ROS is a significant factor in this process .
Biological Activity Data
The following table summarizes the biological activities associated with this compound based on various studies:
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on human leukemia cells. The results showed that this compound treatment led to significant apoptosis in these cells, attributed to increased ROS levels and subsequent DNA damage .
- Antimicrobial Efficacy : In a comparative study, this compound was tested against common bacterial strains. It exhibited potent antibacterial activity, significantly reducing bacterial viability compared to control groups .
- Neuroprotection : Research on neurodegenerative models indicated that this compound could reduce oxidative stress-related damage in neuronal cells. This effect was linked to its ability to chelate iron and mitigate ROS production .
Q & A
Basic Research Questions
Q. How can Menadiol be quantified in biological samples with high precision?
this compound quantification often employs Ultra-High Performance Liquid Chromatography (UPLC) coupled with UV detection. A validated protocol involves:
- Column : Spherisorb 5 μm MC8 Analytical Column.
- Elution : Linear gradient of 30–85% acetonitrile in 0.1% aqueous formic acid over 9 minutes.
- Detection : Absorption at 280 nm, with peak area analysis using software like Empower 2 .
- Calibration : Menadione (precursor) and QR2 enzyme controls are recommended to validate this compound-specific signals .
Q. What spectroscopic techniques are suitable for characterizing this compound’s redox interactions?
- UV-Visible Spectroscopy : Monitor this compound’s reduction/oxidation states by tracking absorbance changes at 245–260 nm (ε = 44.6 mM⁻¹cm⁻¹) .
- EPR Spectroscopy : Detect paramagnetic species (e.g., [4Fe-4S] clusters) in redox-active complexes reduced by this compound, with g-values indicating cluster type (e.g., g = 1.94 for [4Fe-4S]³⁺/²⁺) .
Q. What are the metabolic pathways of this compound in mammalian systems?
this compound is rapidly conjugated with phosphate, sulfate, or glucuronide groups after reduction from Menadione. Key excretion routes include:
- Bile : this compound phosphate and sulfate conjugates.
- Urine : Sulfate conjugates.
- Validation : Use isotopic labeling (e.g., ³H-Menadione) to track metabolite distribution .
Advanced Research Questions
Q. How can this compound’s redox potential discrepancies in enzymatic assays be resolved?
this compound’s redox potential (E₀ = −80 mV) may conflict with endogenous quinols (e.g., menaquinol, E₀ = −21 mV). Mitigation strategies:
- Redox Buffers : Use mediators like sodium dithionite to calibrate systems.
- Kinetic Controls : Compare this compound-dependent activity with native substrates (e.g., DBH2) to identify non-physiological artifacts .
- EPR Validation : Confirm redox states of enzyme cofactors (e.g., Fe-S clusters) post-reduction .
Q. What experimental designs optimize this compound’s use in stopped-flow kinetic assays?
- Concentration Optimization : Use a 100:1 molar excess of this compound to protein (e.g., 2.6 μM ImcH cytochrome with 260 μM this compound) to ensure pseudo-first-order kinetics .
- Anaerobic Conditions : Perform assays in an N₂ glovebox to prevent oxidation.
- Temperature Control : Maintain 25°C with a circulating bath to stabilize reaction rates .
Q. How does this compound influence protein-ligand interactions in SPR assays?
Surface Plasmon Resonance (SPR) studies of this compound-dependent complexes (e.g., DsrMKJOP-DsrC-trisulfide):
- Immobilization : Anchor the protein (e.g., DsrC-trisulfide) on a CM5 chip.
- Kinetic Analysis : Inject DsrMKJOP (8.9–568 nM) with/without this compound to calculate binding constants (ka, kd).
- Gel-Shift Validation : Use MalPEG labeling to confirm covalent modifications during this compound-driven reactions .
Q. How to address this compound’s solubility limitations in in vitro assays?
Properties
IUPAC Name |
2-methylnaphthalene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTLZYDQJHKRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023247 | |
Record name | Menadiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481-85-6 | |
Record name | 2-Methyl-1,4-naphthalenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Menadiol [USAN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Menadiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylnaphthalene-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MENADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ093653DO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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